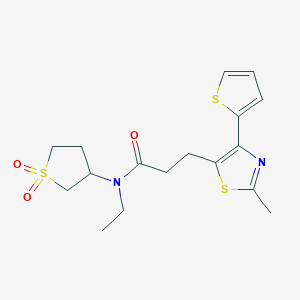

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a heterocyclic compound featuring a tetrahydrothiophene sulfone core (1,1-dioxidotetrahydrothiophen) linked to a substituted thiazole moiety via a propanamide bridge. The structure integrates a thiophen-2-yl group at the 4-position of the thiazole ring and an ethyl group on the sulfone-bearing nitrogen.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S3/c1-3-19(13-8-10-25(21,22)11-13)16(20)7-6-15-17(18-12(2)24-15)14-5-4-9-23-14/h4-5,9,13H,3,6-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFNIBNXBZRROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydrothiophene ring, followed by the introduction of the thiazole and thiophene moieties. Common reagents used in these reactions include thionyl chloride, ethylamine, and various thiazole derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms from the sulfur groups.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Target Compound vs. Thiazole-Based Propanamides

- Compound 7b (): A thiazole-propanamide derivative with a 4-methyl-2-phenylthiazole core and hydrazone linkage. Unlike the target compound, it lacks the sulfone group and thiophene substitution, but shares the propanamide backbone. The IC₅₀ value against HepG-2 cells is 1.61 ± 1.92 µg/mL, indicating moderate anticancer activity .

- Compound 29 (): A fluorophenyl-thiazole-propanamide with a dibenzothiadiazocin moiety. It differs in the absence of a sulfone group but includes a fluorophenyl substituent, which may enhance lipophilicity compared to the thiophene group in the target compound .

- Compound in : Features a benzothiazole-triazole-propanamide structure with a sulfanyl linker. The sulfone group in the target compound may confer greater metabolic stability compared to the sulfanyl group here .

Target Compound vs. Thiazolidinone Derivatives

- 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (): Contains a thiazolidinone ring with a chlorophenyl substituent.

Pharmacological and Physicochemical Properties

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂S₂ |

| Molecular Weight | 338.44 g/mol |

| CAS Number | 874788-06-4 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide primarily targets G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels is crucial for various physiological processes, including:

- Pain Perception : Modulating pain signals in the nervous system.

- Epilepsy Management : Potential therapeutic effects on seizure activity.

- Addiction and Reward Pathways : Influencing reward-related behaviors and addiction mechanisms.

- Anxiety Disorders : Possible anxiolytic effects through modulation of neurotransmitter release.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to exhibit nanomolar potency as a GIRK1/2 channel activator with improved metabolic stability compared to traditional compounds. This stability enhances its bioavailability and therapeutic potential in clinical applications .

Case Studies

Recent studies have highlighted the compound's effectiveness in various experimental models:

-

GIRK Channel Activation Study :

- A series of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives were synthesized and evaluated for their ability to activate GIRK channels.

- Results indicated that these compounds demonstrated significant activation with a potency that supports their further development as therapeutic agents for conditions like epilepsy and anxiety disorders .

- Comparative Analysis with Other Compounds :

Summary of Biological Activities

The compound exhibits a range of biological activities that are summarized below:

| Activity Type | Description |

|---|---|

| GIRK Channel Activation | Potent activator with nanomolar potency |

| Anticonvulsant Potential | Reduces seizure frequency in animal models |

| Anxiolytic Effects | Demonstrated reduction in anxiety-like behaviors in rodent models |

| Pain Modulation | Alters pain perception pathways effectively |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.